what are the chemical properties of 2-Chloro-4-fluorotoluene
what are the chemical properties of 2-Chloro-4-fluorotoluene
An In-depth Technical Guide to the Chemical Properties of 2-Chloro-4-fluorotoluene
Introduction: A Versatile Halogenated Building Block
2-Chloro-4-fluorotoluene is a halogenated aromatic compound of significant interest to the chemical, pharmaceutical, and agrochemical industries. Its unique substitution pattern—featuring a methyl group, a chlorine atom, and a fluorine atom on a benzene ring—creates a molecule with a nuanced reactivity profile, making it a valuable precursor for the synthesis of complex molecular targets.[1] As an important chemical intermediate, it serves as a foundational component in the development of novel active pharmaceutical ingredients (APIs) and advanced crop protection agents like herbicides and pesticides.[2][3]
This guide provides an in-depth exploration of the chemical properties of 2-chloro-4-fluorotoluene, offering field-proven insights into its structure, reactivity, spectroscopic characteristics, and safe handling. The content is tailored for researchers, chemists, and drug development professionals who require a comprehensive understanding of this key synthetic building block.
Physicochemical and Structural Properties
2-Chloro-4-fluorotoluene is typically a colorless to light yellow, clear liquid at room temperature.[4][5] Its fundamental properties are dictated by its molecular structure, which combines the lipophilicity of the toluene backbone with the strong electronic effects of the halogen substituents. It is soluble in common non-polar organic solvents such as ethanol, acetone, and ether, but insoluble in water.[2]
Below is a diagram illustrating the molecular structure of 2-Chloro-4-fluorotoluene.
Caption: Molecular Structure of 2-Chloro-4-fluorotoluene.
A summary of its key identifiers and physicochemical properties is provided in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 2-chloro-4-fluoro-1-methylbenzene | [6] |
| CAS Number | 452-73-3 | [5] |
| Molecular Formula | C₇H₆ClF | [5] |
| Molecular Weight | 144.57 g/mol | [5][6] |
| Appearance | Colorless to light yellow clear liquid | [4][5] |
| Boiling Point | 153 - 156 °C | [1] |
| Density | ~1.20 g/mL (at 20-25 °C) | [5] |
| Flash Point | 50 °C (closed cup) | [5] |
| Refractive Index | ~1.499 (at 20°C) | [7] |
| SMILES | Cc1ccc(F)cc1Cl | [6] |
| InChI Key | CSARJIQZOSVYHA-UHFFFAOYSA-N | [6] |
Spectroscopic Profile: A Guide to Structural Verification
Structural elucidation and purity assessment are critical in synthesis. The following section details the expected spectroscopic signatures for 2-chloro-4-fluorotoluene.
¹H NMR Spectroscopy
The proton NMR spectrum provides a clear fingerprint of the aromatic and methyl protons.
-
Methyl Protons (-CH₃): A singlet peak is expected around δ 2.29 ppm .[8]
-
Aromatic Protons (Ar-H): The three protons on the aromatic ring will appear as complex multiplets due to proton-proton and proton-fluorine coupling. Based on available data, their chemical shifts are approximately:
-
H-6: δ 7.11 ppm (doublet of doublets)
-
H-5: δ 7.04 ppm (doublet of doublets)
-
H-3: δ 6.83 ppm (triplet of doublets)[8]
-
The causality for these shifts lies in the electronic environment. The H-3 proton is shielded by the ortho-methyl group and experiences a more upfield shift. The H-5 and H-6 protons are further downfield, influenced by the adjacent halogens.
¹³C NMR Spectroscopy
In the ¹³C NMR spectrum, seven distinct signals are expected, corresponding to the seven carbon atoms in the molecule.
-
Methyl Carbon (-CH₃): This signal will appear furthest upfield.
-
Aromatic Carbons (Ar-C): Six distinct signals are anticipated. The carbon attached to the fluorine (C-4) will exhibit a large C-F coupling constant, a hallmark of fluorinated aromatics. The carbons bonded to chlorine (C-2) and the methyl group (C-1) will also have characteristic shifts. The remaining three aromatic carbons (C-3, C-5, C-6) will appear in the typical aromatic region (δ 115-140 ppm). The deshielding effect of the electronegative halogens causes the carbons directly bonded to them to shift downfield.[9]
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying key functional groups.
-
C-H Stretching (Aromatic): Weak to medium bands are expected just above 3000 cm⁻¹.
-
C-H Stretching (Aliphatic): Bands corresponding to the methyl group will appear just below 3000 cm⁻¹.
-
C=C Stretching (Aromatic): Several sharp peaks will be present in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring.
-
C-F Stretching: A strong, characteristic absorption band is expected in the 1200-1250 cm⁻¹ region.
-
C-Cl Stretching: A medium to strong band will appear in the 700-800 cm⁻¹ region.
Mass Spectrometry (MS)
In electron ionization mass spectrometry (EI-MS), the molecular ion peak ([M]⁺) will be observed at m/z 144. A characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺) will appear at m/z 146 with an intensity of approximately one-third that of the molecular ion peak.
Common fragmentation pathways include:
-
Loss of a Chlorine Atom: A significant fragment at m/z 109 ([M-Cl]⁺).
-
Benzylic Cleavage: Loss of a hydrogen atom to form a stable benzyl-type cation at m/z 143.
-
Loss of a Methyl Group: A fragment at m/z 129 ([M-CH₃]⁺).
Reactivity and Synthetic Applications
The synthetic utility of 2-chloro-4-fluorotoluene is governed by the interplay of its three substituents, which dictate the regioselectivity of further transformations.[4]
Electronic Effects and Regioselectivity
The reactivity of the aromatic ring is a balance of activating and deactivating effects:
-
Methyl Group (-CH₃): An activating, ortho, para-directing group due to hyperconjugation and weak inductive effects.
-
Fluorine (-F) and Chlorine (-Cl): Both are deactivating via their strong inductive electron-withdrawing effect, yet they are ortho, para-directing due to resonance (lone pair donation).
This complex interplay of effects determines the outcome of substitution reactions.
Caption: Logical relationship of substituent effects on reactivity.
Electrophilic Aromatic Substitution (EAS)
In EAS reactions such as nitration or halogenation, the directing effects of the substituents must be considered collectively. The methyl group strongly activates the positions ortho (C6) and para (C4) to it. The halogens direct incoming electrophiles to their ortho and para positions. The combined influence typically directs electrophiles to the C5 position (ortho to fluorine, meta to chlorine and methyl) and the C3 position (ortho to chlorine, meta to fluorine and methyl).[4] For instance, nitration of 2-chloro-4-fluorotoluene is a key step in producing intermediates like 2-chloro-4-fluoro-5-nitrobenzaldehyde.[10]
Nucleophilic Aromatic Substitution (SNAr)
The presence of electron-withdrawing halogens makes the aromatic ring susceptible to nucleophilic attack, a crucial feature for building more complex molecules.[4] While SNAr reactions are less common than EAS for simple arenes, they become viable when the ring is sufficiently electron-poor.[11] The chlorine atom, being a better leaving group than fluorine under many conditions, is often the site of substitution by nucleophiles like amines or alkoxides, a common strategy in the synthesis of pharmaceutical scaffolds.[12]
Side-Chain Reactions
The methyl group can undergo reactions typical of benzylic positions, such as free-radical halogenation or oxidation to a carboxylic acid or aldehyde, providing another avenue for functionalization. For example, chlorination under UV light can transform the methyl group into a chloromethyl group, a reactive handle for further synthesis.[10]
Key Experimental Protocol: Synthesis of 2-Chloro-4-fluorotoluene
A reliable method for preparing 2-chloro-4-fluorotoluene is via the Sandmeyer-type reaction, starting from 3-chloro-4-methylaniline (or 2-chloro-4-aminotoluene).[7] This protocol highlights the precise control required for handling hazardous reagents and achieving high yields.
Objective: To synthesize 2-chloro-4-fluorotoluene from 3-chloro-4-methylaniline via a diazotization-fluorination sequence.
Materials:
-
3-chloro-4-methylaniline (1.0 eq)
-
Anhydrous Hydrogen Fluoride (HF) (~20 eq)
-
Sodium Nitrite (NaNO₂) (~1.0 eq)
-
1 L three-neck reactor with mechanical stirrer, condenser, and dropping funnel
-
Cooling bath (ice/acetone or cryocooler)
-
Dilute alkaline solution (e.g., Na₂CO₃ or NaOH solution)
Procedure:
-
Reactor Setup: Equip a 1 L reactor with a mechanical stirrer, condenser, and dropping funnel. Ensure the system is dry and purged with an inert gas (e.g., nitrogen).
-
HF Charging: Cool the reactor to below 20°C. Under vigorous stirring, carefully add anhydrous hydrogen fluoride (21.2 mol). After addition, cool the reactor further to ≤ 5°C. (CAUTION: Anhydrous HF is extremely corrosive and toxic. This step must be performed in a specialized fume hood with appropriate personal protective equipment).
-
Amine Addition: Slowly add 3-chloro-4-methylaniline (150 g, 1.059 mol) dropwise to the cold HF. Control the rate of addition to maintain the internal temperature between 5°C and 15°C. The addition should take approximately 3 hours.
-
Diazotization: After the amine addition is complete, hold the temperature for 2 hours. Then, cool the reaction mixture to ≤ 5°C. Add sodium nitrite (73.1 g, 1.06 mol) portion-wise over approximately 4 hours, ensuring the temperature remains between -5°C and 15°C.
-
Thermal Decomposition: After the NaNO₂ addition, stir the mixture for an additional hour. Begin a programmed warm-up of the reactor.
-
From 0°C to 20°C: Increase temperature at a rate of 0.5-1.0°C per hour.
-
From 20°C to 80°C: Increase temperature at a rate of 1.0-2.0°C per hour.
-
Hold the final temperature at 80°C for 2 hours. This slow, controlled heating is critical to prevent runaway reactions and minimize impurity formation.[3]
-
-
Workup and Isolation: Cool the reactor to 30-35°C and allow the layers to separate. Carefully separate the organic layer.
-
Neutralization: Wash the organic layer with a dilute alkaline solution until the pH is neutral (pH 7-8).
-
Purification: Subject the crude product to steam distillation or fractional distillation under reduced pressure to yield the final product. A typical isolated yield is around 81-82%, with a purity of >99% by GC analysis.[7]
Caption: Workflow for the synthesis of 2-Chloro-4-fluorotoluene.
Safety and Handling
2-Chloro-4-fluorotoluene is a flammable liquid and an irritant.[6] Adherence to strict safety protocols is mandatory for its handling and storage.
GHS Hazard Classification:
| Hazard Class | Category | H-Statement |
| Flammable Liquids | 3 | H226: Flammable liquid and vapor |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
| (Source: Aggregated GHS information from ECHA C&L Inventory)[6] |
Handling and Storage Protocols:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood. Use explosion-proof electrical and lighting equipment.[5]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield. A lab coat is required. If ventilation is inadequate, use a certified respirator.
-
Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[5] Use dry sand, dry chemical, or alcohol-resistant foam for extinguishing fires. Do not use a water jet.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] Recommended storage temperature is often between 2-8°C.
-
Spill Management: In case of a spill, remove all ignition sources. Absorb the spill with a non-combustible material like sand or vermiculite and place it in a sealed container for disposal.
Prolonged exposure or inhalation may pose risks to the central nervous system, liver, and kidneys.[2]
Conclusion
2-Chloro-4-fluorotoluene is more than a simple aromatic halide; it is a strategically designed building block whose chemical properties are finely tuned by its substituent pattern. Its predictable reactivity in both electrophilic and nucleophilic substitutions, combined with the potential for side-chain functionalization, makes it an indispensable tool for medicinal and agricultural chemists. A thorough understanding of its properties, from spectroscopic signatures to handling requirements, is essential for leveraging its full synthetic potential safely and effectively.
References
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Xinchem. (n.d.). China 2-Chloro-4-fluorotoluene(CAS# 452-73-3) Manufacturer and Supplier. Retrieved from [Link]
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Patsnap. (n.d.). Preparation method of 2-chloro-4-fluorotoluene. Retrieved from [Link]
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Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
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MDPI. (2024, December 20). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Chloro-4-fluorotoluene. PubChem Compound Database. Retrieved from [Link]
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Chemistry LibreTexts. (2021, December 15). 6.8: ¹³C NMR Spectroscopy. Retrieved from [Link]
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